molecular formula CH3I B121761 Iodomethane-13C CAS No. 4227-95-6

Iodomethane-13C

Cat. No.: B121761
CAS No.: 4227-95-6
M. Wt: 142.932 g/mol
InChI Key: INQOMBQAUSQDDS-OUBTZVSYSA-N
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Description

Iodomethane-13C, also known as methyl-13C iodide, is an isotopically labeled compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethane-13C can be synthesized through the reaction of methanol-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, and the product is distilled to obtain pure this compound. The general reaction is as follows:

CH313OH+HICH313I+H2O\text{CH}_3^{13}\text{OH} + \text{HI} \rightarrow \text{CH}_3^{13}\text{I} + \text{H}_2\text{O} CH313​OH+HI→CH313​I+H2​O

Industrial Production Methods: In an industrial setting, this compound is produced by the iodination of methane-13C using iodine or hydroiodic acid. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium hydroxide to form methanol-13C.

CH313I+NaOHCH313OH+NaI\text{CH}_3^{13}\text{I} + \text{NaOH} \rightarrow \text{CH}_3^{13}\text{OH} + \text{NaI} CH313​I+NaOH→CH313​OH+NaI

    Oxidation Reactions: this compound can be oxidized to form formaldehyde-13C using oxidizing agents like potassium permanganate.

CH313I+KMnO4H2CO13+MnO2+KI\text{CH}_3^{13}\text{I} + \text{KMnO}_4 \rightarrow \text{H}_2\text{CO}^{13} + \text{MnO}_2 + \text{KI} CH313​I+KMnO4​→H2​CO13+MnO2​+KI

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium cyanide, and ammonia.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Methanol-13C: Formed through nucleophilic substitution.

    Formaldehyde-13C: Formed through oxidation.

Scientific Research Applications

Iodomethane-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights in various fields:

    Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Incorporated into biomolecules to trace metabolic pathways and study enzyme mechanisms.

    Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.

Comparison with Similar Compounds

    Iodomethane (Methyl iodide): The non-labeled version of iodomethane-13C.

    Iodomethane-d3: A deuterium-labeled version where the hydrogen atoms are replaced with deuterium.

    Bromomethane-13C: A similar compound where iodine is replaced with bromine.

Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of chemical reactions and molecular interactions, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

iodo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4227-95-6
Record name Iodomethane-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
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Synthesis routes and methods II

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2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethane-13C
Reactant of Route 2
Iodomethane-13C
Reactant of Route 3
Iodomethane-13C
Customer
Q & A

Q1: What is the role of Iodomethane-13C in the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3?

A1: this compound acts as a labeled methylating agent in the synthesis of both Creatinine-13C2 [] and Caffeine-1,7-13CH3 []. This means it introduces a 13C-labeled methyl group (-13CH3) into the target molecule. In the case of Creatinine-13C2, it reacts with N-tosylated Sarcosine, replacing the tosyl group with a 13CH3 group. For Caffeine-1,7-13CH3, it directly methylates the nitrogen atoms at positions 1 and 7 of 3-methylxanthine. This isotopic labeling is crucial for creating compounds suitable for various analytical and metabolic studies.

Q2: The provided research highlights the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3. Are there significant differences in how this compound interacts in these two synthesis pathways?

A2: Yes, there are differences in how this compound interacts in the two synthesis pathways:

  • Creatinine-13C2 Synthesis []: this compound reacts with N-tosylated Sarcosine in a substitution reaction. The tosyl group, being a good leaving group, is displaced by the methyl group from this compound.
  • Caffeine-1,7-13CH3 Synthesis []: this compound reacts directly with 3-methylxanthine. The nitrogen atoms at positions 1 and 7 in 3-methylxanthine act as nucleophiles, attacking the methyl group of this compound and displacing the iodide ion.

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